molecular formula C6H14ClNO2S B3049111 (3S)-3-Methanesulfonylpiperidine hydrochloride CAS No. 1946010-89-4

(3S)-3-Methanesulfonylpiperidine hydrochloride

Cat. No. B3049111
CAS RN: 1946010-89-4
M. Wt: 199.70
InChI Key: MRLKRLRBGARQIK-RGMNGODLSA-N
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Description

“(3S)-3-Methanesulfonylpiperidine hydrochloride” is a chemical compound with the CAS Number: 1946010-89-4 . It has a molecular weight of 199.7 and its IUPAC name is (S)-3-(methylsulfonyl)piperidine hydrochloride .


Physical And Chemical Properties Analysis

“(3S)-3-Methanesulfonylpiperidine hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Oxidation of Sulfur Compounds : Research on the oxidation of sulfur compounds, such as methanethiol and dimethyl sulfide, has been explored in the context of reducing their harmful and malodorous effects, particularly in industrial and water treatment plants. Photocatalytic treatment using TiO2-based materials and alternative materials based on aromatic photosensitizers has shown promise in oxidizing these compounds into less harmful substances (Cantau et al., 2007).

  • Methanotrophs and Methane Utilization : Methanotrophs, bacteria capable of using methane as their sole carbon source, have been studied for their potential in biotechnological applications. They can generate valuable products like single-cell protein, biopolymers, and lipids using methane, showcasing the diverse applications of methane-utilizing microorganisms (Strong et al., 2015).

  • Tricaine Methanesulfonate (TMS) in Fish Anesthesia : While not directly related to "(3S)-3-Methanesulfonylpiperidine hydrochloride," the use of tricaine methanesulfonate (TMS) in fish anesthesia highlights the medical and biological applications of methanesulfonate derivatives. TMS is used to immobilize fish for marking, transport, and during invasive procedures, emphasizing the importance of proper usage to ensure fish viability and reduce variability in experimental results (Carter et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(3S)-3-methylsulfonylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLKRLRBGARQIK-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-Methanesulfonylpiperidine hydrochloride

CAS RN

1946010-89-4
Record name Piperidine, 3-(methylsulfonyl)-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1946010-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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